4-(3-Azabicyclo(3.2.2)nonyl)-4-fluorobutyrophenone hydrochloride
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Overview
Description
4-(3-Azabicyclo(3.2.2)nonyl)-4-fluorobutyrophenone hydrochloride is a synthetic compound known for its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azabicyclo(3.2.2)nonyl)-4-fluorobutyrophenone hydrochloride typically involves the attachment of various functional groups to the 3-azabicyclo(3.2.2)nonane core. One common method includes the reaction of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) with 3,7-bismethylenebicyclo[3.3.1]nonane . The reaction conditions often involve the use of dichloromethane and methanol as solvents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with scale-up considerations for reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(3-Azabicyclo(3.2.2)nonyl)-4-fluorobutyrophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include pyrrolidine, diethylamine, and various solvents such as ethanol and dichloromethane . The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with pyrrolidine can yield N-methyl-N-(4-oxo-6,9-diphenyl-3-azabicyclo[3.2.2]nonan-1-yl)-4-pyrrolidinobutanamide .
Scientific Research Applications
4-(3-Azabicyclo(3.2.2)nonyl)-4-fluorobutyrophenone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its antiprotozoal activities against Plasmodium falciparum and Trypanosoma brucei.
Medicine: Potential use in developing treatments for diseases such as malaria and sleeping sickness.
Industry: Applications in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-(3-Azabicyclo(3.2.2)nonyl)-4-fluorobutyrophenone hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to possess high antiplasmodial activity by inhibiting the growth of Plasmodium falciparum . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the parasite’s metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-6,9-diphenyl-3-azabicyclo[3.2.2]nonan-1-amine
- N-methyl-N-(4-oxo-6,9-diphenyl-3-azabicyclo[3.2.2]nonan-1-yl)-4-pyrrolidinobutanamide
Uniqueness
4-(3-Azabicyclo(3.2.2)nonyl)-4-fluorobutyrophenone hydrochloride is unique due to its fluorinated phenone group, which enhances its biological activity and stability compared to other similar compounds .
Properties
CAS No. |
15997-77-0 |
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Molecular Formula |
C18H25ClFNO |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
4-(3-azoniabicyclo[3.2.2]nonan-1-yl)-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C18H24FNO.ClH/c19-16-5-3-15(4-6-16)17(21)2-1-9-18-10-7-14(8-11-18)12-20-13-18;/h3-6,14,20H,1-2,7-13H2;1H |
InChI Key |
NIZCYKDQUMEZSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C[NH2+]C2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |
Origin of Product |
United States |
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